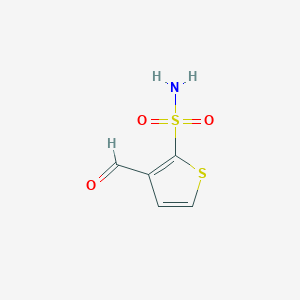
3-Formylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C5H5NO3S2 . It has a molecular weight of 191.22 .
Synthesis Analysis
The synthesis of sulfonimidates, which include this compound, has been a topic of interest in recent years . They are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahedral sulfur center with four different groups attached . The InChI code for this compound is 1S/C5H5NO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H, (H2,6,8,9) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 191.22 . The compound has a complexity of 243, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación
Synthesis and Structural Investigations
- Research in the synthesis of thiophene sulfonamide derivatives, including 3-Formylthiophene-2-sulfonamide, has led to advancements in medicinal chemistry and molecular imaging. Studies focus on synthesizing novel compounds for therapeutic applications, particularly in nuclear medicine. For instance, novel rhenium(V) nitride complexes with dithiocarbimate ligands incorporating sulfonamide groups have been studied for their potential in therapeutic radiopharmaceuticals (Perils et al., 2017).
Antimicrobial and Antiproliferative Agents
- Sulfonamide derivatives like this compound have been explored for antimicrobial properties. The compounds have shown potential as urease inhibitors and antibacterial agents. They've been investigated for their hemolytic activity and inhibition effectiveness against various bacterial strains (Noreen et al., 2017). Additionally, some derivatives have shown promising antiproliferative activity against cancer cell lines, highlighting their potential in cancer therapy research (Pawar et al., 2018).
Analytical and Biochemical Applications
- In analytical chemistry, sulfonamide derivatives including this compound have been utilized in the development of detection methods for sulfonamides. For example, voltammetric detection at poly(3-methylthiophene) electrodes has been reported, which is significant for various applications in veterinary medicine and other fields (Msagati & Ngila, 2002). These compounds have also been studied for their ability to inhibit carbonic anhydrase, a significant enzyme in various physiological processes, showing potential for medical applications (Ekinci et al., 2012).
Drug Design and Theoretical Studies
- Sulfonamide derivatives are integral in structure-based drug design, offering insights into molecular interactions and pharmacological activities. Their role in designing drugs for treating various diseases, including cancer and bacterial infections, is significant (Güzel et al., 2010). Additionally, theoretical investigations into the tautomeric behavior of sulfonamide derivatives have provided a deeper understanding of their biochemical properties and implications for drug design (Erturk et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-formylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZUOOZTMDXOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
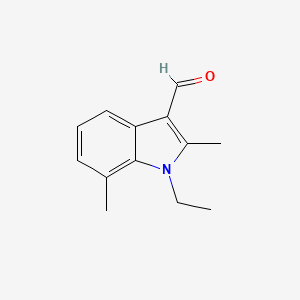
![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2479554.png)
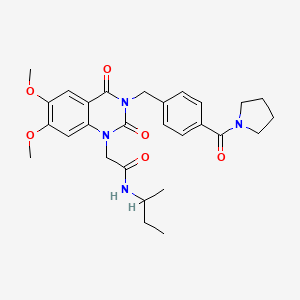
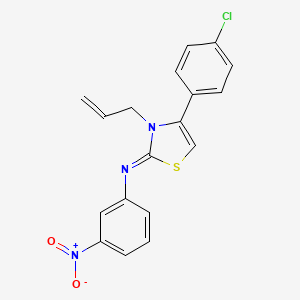
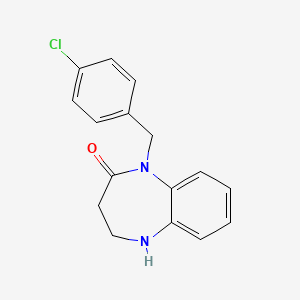
![N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2479563.png)
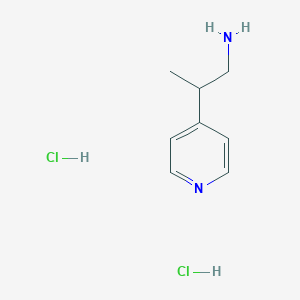
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)
![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2479570.png)
![(4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479571.png)
![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2479572.png)
